molecular formula C8H15NO2 B12966827 Ethyl (R)-2-amino-3-cyclopropylpropanoate

Ethyl (R)-2-amino-3-cyclopropylpropanoate

Cat. No.: B12966827
M. Wt: 157.21 g/mol
InChI Key: MXVODSJSYKGGOE-SSDOTTSWSA-N
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Description

Ethyl ®-2-amino-3-cyclopropylpropanoate is a chiral amino acid derivative with a cyclopropyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ®-2-amino-3-cyclopropylpropanoate typically involves the following steps:

    Amination: The amino group can be introduced via reductive amination of a suitable precursor, such as an aldehyde or ketone, using reagents like sodium cyanoborohydride.

    Esterification: The final step involves esterification to form the ethyl ester, which can be achieved using reagents like ethanol and sulfuric acid under reflux conditions.

Industrial Production Methods

Industrial production of Ethyl ®-2-amino-3-cyclopropylpropanoate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-2-amino-3-cyclopropylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, sulfonyl chlorides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides, sulfonamides.

Scientific Research Applications

Ethyl ®-2-amino-3-cyclopropylpropanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biological Studies: It is employed in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl ®-2-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts rigidity to the molecule, influencing its binding affinity and specificity. The amino group can form hydrogen bonds, while the ester group can participate in hydrophobic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Ethyl ®-2-amino-3-cyclopropylpropanoate can be compared with other similar compounds, such as:

    Ethyl ®-2-amino-3-phenylpropanoate: This compound has a phenyl group instead of a cyclopropyl group, resulting in different steric and electronic properties.

    Ethyl ®-2-amino-3-methylpropanoate: The presence of a methyl group instead of a cyclopropyl group leads to differences in reactivity and binding interactions.

    Ethyl ®-2-amino-3-cyclobutylpropanoate: The cyclobutyl group introduces additional ring strain compared to the cyclopropyl group, affecting the compound’s stability and reactivity.

Ethyl ®-2-amino-3-cyclopropylpropanoate is unique due to its cyclopropyl group, which imparts distinct steric and electronic characteristics, making it valuable in various applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-cyclopropylpropanoate

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7(9)5-6-3-4-6/h6-7H,2-5,9H2,1H3/t7-/m1/s1

InChI Key

MXVODSJSYKGGOE-SSDOTTSWSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1CC1)N

Canonical SMILES

CCOC(=O)C(CC1CC1)N

Origin of Product

United States

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